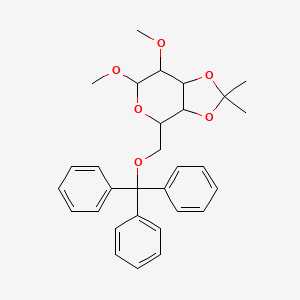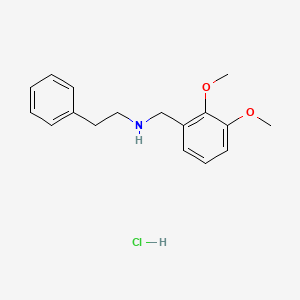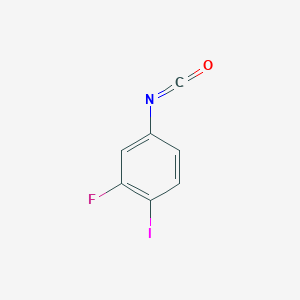
methyl 3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylate is a complex organic compound that belongs to the class of acetylated sugars. This compound features a chromenyl group, which is a derivative of coumarin, known for its diverse biological activities. The presence of multiple acetyl groups and a chromenyl moiety makes this compound interesting for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylate typically involves the acetylation of a sugar derivative followed by the introduction of the chromenyl group. The process can be summarized as follows:
Acetylation: The sugar derivative undergoes acetylation using acetic anhydride in the presence of a catalyst such as pyridine.
Chromenyl Group Introduction: The acetylated sugar is then reacted with 4-methyl-2-oxochromen-7-ol in the presence of a base like potassium carbonate in a solvent such as acetone.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylate can undergo various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Oxidation: The chromenyl moiety can be oxidized to form quinone derivatives.
Substitution: The acetyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Hydrolysis: Yields hydroxyl derivatives.
Oxidation: Forms quinone derivatives.
Substitution: Produces substituted acetyl derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects due to the presence of the chromenyl group.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of methyl 3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylate involves its interaction with various molecular targets. The chromenyl group can interact with enzymes and receptors, modulating their activity. The acetyl groups can be hydrolyzed, releasing active hydroxyl groups that can further interact with biological molecules. The exact pathways and targets depend on the specific biological context and the presence of other interacting molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3,4,5-triacetyloxy-6-methoxyoxane-2-carboxylate: Similar structure but with a methoxy group instead of the chromenyl group.
(2R,3R,4R,5S,6S)-2-(acetoxymethyl)-6-(4-chloro-3-(4-hydroxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate: Contains a different aromatic group.
Uniqueness
The uniqueness of methyl 3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylate lies in the presence of the chromenyl group, which imparts distinct biological activities and chemical reactivity compared to other acetylated sugar derivatives. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C23H24O12 |
|---|---|
Molekulargewicht |
492.4 g/mol |
IUPAC-Name |
methyl 3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylate |
InChI |
InChI=1S/C23H24O12/c1-10-8-17(27)34-16-9-14(6-7-15(10)16)33-23-21(32-13(4)26)19(31-12(3)25)18(30-11(2)24)20(35-23)22(28)29-5/h6-9,18-21,23H,1-5H3 |
InChI-Schlüssel |
TXEVHMZINNBIAP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,14R)-11,14-dihydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.0^{3,12.0^{4,9.0^{15,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one](/img/structure/B12325315.png)
![Methyl 9-acetyloxy-5a-(hydroxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B12325326.png)


![2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid;1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol](/img/structure/B12325351.png)
![3-Pyridinecarboxamide,2-[(4-chlorophenyl)thio]-](/img/structure/B12325361.png)



![Benzo[b]naphtho[1,2-d]furan, 5-bromo-](/img/structure/B12325385.png)
![2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;hydrochloride](/img/structure/B12325387.png)


![Methyl 2-[8-(furan-3-yl)-1,3-dihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate](/img/structure/B12325404.png)
